molecular formula C22H24F3N5O2 B2504323 (1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034441-65-9

(1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2504323
CAS No.: 2034441-65-9
M. Wt: 447.462
InChI Key: QMWKKXBWIGDCPK-UHFFFAOYSA-N
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Description

The compound "(1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone" is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step chemical reactions starting from readily available precursors. The key steps often include:

  • Formation of the benzoylpiperidine moiety: : Typically, this involves the acylation of piperidine with benzoyl chloride under basic conditions.

  • Formation of the pyrimidinyl piperazine moiety: : This can be synthesized by introducing the trifluoromethyl group into a pyrimidine ring, followed by piperazine ring formation.

  • Coupling of the two moieties: : The final step involves the coupling of benzoylpiperidine with the pyrimidinyl piperazine under appropriate conditions, often using coupling reagents like carbodiimides.

Industrial Production Methods

For industrial-scale production, the synthetic route is optimized for yield, cost-effectiveness, and minimal environmental impact. This often involves:

  • Batch reactions: : Conducting the reaction steps in large reactors with precise control over temperature, pH, and reagent addition.

  • Continuous flow synthesis: : Employing continuous flow reactors to enhance reaction efficiency and scalability.

  • Purification: : Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

  • Oxidation: : Where the compound is subjected to oxidation, possibly forming corresponding oxides or introducing additional functional groups.

  • Reduction: : Reduction reactions can modify the functional groups, potentially leading to changes in chemical properties.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the benzoyl or pyrimidine rings.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing agents: : Including lithium aluminum hydride or hydrogen in the presence of a metal catalyst.

  • Substitution reagents: : Varied, depending on the desired product; e.g., halogenating agents for electrophilic substitution.

Major Products

  • Oxidation: : Yields oxides or introduces additional oxygen-containing functional groups.

  • Reduction: : Results in reduced forms of the benzoyl or pyrimidinyl groups.

  • Substitution: : Produces substituted derivatives, modifying the chemical and physical properties of the original compound.

Scientific Research Applications

(1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone finds applications across several domains:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its interactions with biological macromolecules and potential use in bioconjugation.

  • Medicine: : Explored for its pharmacological properties, including potential therapeutic applications.

  • Industry: : Utilized in the development of new materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which (1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone exerts its effects involves:

  • Molecular Targets: : The compound may interact with specific proteins, enzymes, or receptors, modulating their activity.

  • Pathways Involved: : Depending on the biological context, it can affect signaling pathways, metabolic processes, or cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzoylpiperidin-4-yl)(4-(4-methylpyrimidin-4-yl)piperazin-1-yl)methanone

  • (1-Benzoylpiperidin-4-yl)(4-(6-(difluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Uniqueness

  • Chemical Structure: : The trifluoromethyl group introduces unique electronic properties, influencing the compound's reactivity and interactions.

  • Reactivity: : Compared to its analogs, it may exhibit distinct reactivity patterns due to the presence of the trifluoromethyl group.

This compound’s intricate structure and diverse applications highlight its significance in scientific research and potential utility in various industries.

Properties

IUPAC Name

(1-benzoylpiperidin-4-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N5O2/c23-22(24,25)18-14-19(27-15-26-18)28-10-12-30(13-11-28)21(32)17-6-8-29(9-7-17)20(31)16-4-2-1-3-5-16/h1-5,14-15,17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWKKXBWIGDCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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